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Compound of Interest

Compound Name:
Formamidine, 1,1'-dithiodi-,

dihydrochloride

CAS No.: 14807-75-1

Cat. No.: B086961 Get Quote

Abstract
Formamidine disulfide dihydrochloride (FDD), also known as

-dithiobis(formamidine) dihydrochloride, is a versatile but labile sulfur-nitrogen reagent. It
serves as a critical electrophilic sulfur source in the synthesis of thiazole heterocycles and as a
reversible thiol-blocking agent in protein chemistry. This guide provides validated protocols for
handling FDD, mitigating its hydrolytic instability, and deploying it effectively in drug discovery
workflows.

Part 1: Chemical Handling & Stability (The "Dry"
Rule)
FDD (

) is the oxidized dimer of thiourea. Its utility is often compromised by its susceptibility to
hydrolysis. Unlike standard reagents, FDD exists in a precarious equilibrium; in the presence of
moisture or base, it disproportionates back to thiourea and elemental sulfur.
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Property Specification Critical Note

CAS Number 14807-75-1

MW 223.15 g/mol

Appearance White/Off-white crystals

Yellowing indicates

decomposition (Sulfur

formation).

Solubility Water (High), EtOH (Moderate)
Hydrolyzes in water over time.

Prepare fresh.

Melting Point 175–179 °C (dec)

Decomposition releases toxic

fumes (

).

Storage 2–8 °C, Desiccated
Hygroscopic. Store under

Argon/Nitrogen if possible.

Stability Mechanism
Understanding the degradation pathway is essential for troubleshooting low yields.

Stability Zone

Formamidine Disulfide
(FDD)

Unstable Sulfenic
Acid Intermediate

Hydrolysis

+ H2O / OH-

Thiourea
(Inactive)Disproportionation

Elemental Sulfur
(Precipitate)

pH < 3
(Stable)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b086961?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: The degradation pathway of FDD. High pH or moisture accelerates the breakdown

into thiourea and sulfur.

Part 2: Application A - Organic Synthesis (Thiazole
Scaffolds)
In drug development, FDD is utilized to synthesize 2-aminothiazoles, a privileged scaffold in

kinase inhibitors. While the classic Hantzsch synthesis uses thiourea and

-haloketones, using FDD allows for oxidative cyclization of ketones without pre-halogenation,
or acts as a cleaner "activated" thiourea equivalent.

Protocol: Oxidative Cyclization of Ketones
Target: Synthesis of 2-amino-4-substituted thiazoles. Mechanism: FDD acts as an electrophilic

disulfide source, reacting with the enol form of the ketone.

Reagents:

Substrate: Acetophenone (or derivative) (1.0 equiv)

Reagent: FDD (1.1 equiv)

Oxidant/Catalyst: Iodine (

) (0.1 equiv) - Optional, promotes enolization

Solvent: Ethanol/Water (1:1) or Methanol

Step-by-Step Workflow:

Activation: Dissolve FDD (1.1 equiv) in Ethanol. Note: If the solution turns cloudy yellow

immediately, the reagent is wet. Recrystallize from 2N HCl.

Addition: Add the ketone substrate (1.0 equiv) to the reaction vessel.

Catalysis: Add catalytic Iodine (10 mol%).

Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours.
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Observation: The solution should transition from clear to slightly amber. Darkening

indicates iodine release or decomposition.

Quench: Cool to room temperature. Neutralize with aqueous

until pH ~8.

Why? The thiazole forms as a hydroiodide/hydrochloride salt. Base liberates the free

amine.

Isolation: The 2-aminothiazole product will precipitate. Filter and wash with cold water.

Purification: Recrystallize from hot ethanol.

Part 3: Application B - Protein Thiol Modification
(Reversible Blocking)
FDD is a powerful tool for studying cysteine reactivity. It reacts with protein thiols (

) via thiol-disulfide exchange to form a mixed disulfide (

).

Key Advantage: Unlike iodoacetamide (irreversible alkylation), the FDD modification can be

reversed using DTT or TCEP, allowing for "catch-and-release" enrichment strategies.

Protocol: Reversible Cysteine Blocking
Buffer Constraint: FDD is unstable at neutral/basic pH. The reaction must be performed in

acidic-to-neutral conditions (pH 4.0–6.0) or with a large excess of reagent to outcompete

hydrolysis.

Reagents:

Protein Sample (1 mg/mL in Acetate Buffer, pH 5.0)

FDD Stock Solution (100 mM in 10 mM HCl) - Prepare immediately before use.

Quenching Buffer: 1M Tris-HCl, pH 8.0 (for stopping reaction) or Acetone (for precipitation).
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Step-by-Step Workflow:

Preparation: Adjust protein sample to pH 5.0 using Sodium Acetate buffer.

Scientific Rationale: At pH 5.0, the hydrolysis of FDD is slow, but the formamidine group

activates the disulfide enough to react with the small population of thiolate anions or via

direct nucleophilic attack.

Reaction: Add FDD to a final concentration of 5–10 mM (approx. 10-50x molar excess over

protein thiols).

Incubation: Incubate at 4°C for 30–60 minutes.

Note: Do not heat. Heat accelerates FDD degradation.

Cleanup: Remove excess FDD and by-product (thiourea) via Desalting Column (Zeba Spin)

or Dialysis against pH 5.0 buffer.

Warning: Do not dialyze into high pH buffer yet; the mixed disulfide is stable, but high pH

may promote disulfide scrambling.

Validation (Ellman's Assay): Take an aliquot of the modified protein. React with DTNB

(Ellman's Reagent).

Expected Result: Zero absorbance at 412 nm (indicating all free thiols are blocked).

Reversal (Optional): To regenerate free thiols, incubate with 50 mM DTT for 30 mins at pH

8.0.
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Figure 2: The reversible blocking of protein thiols. The protein thiol attacks the FDD disulfide

bond, releasing thiourea and forming a mixed disulfide.

Part 4: Analytical Validation
How do you ensure the FDD reaction worked?
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Method Observation Notes

Ellman's Assay Loss of Absorbance (412 nm)

Standard for quantifying free

thiols. If Abs > 0 after FDD

treatment, reaction is

incomplete.

Mass Spectrometry Mass Shift (+74 Da)

The addition of

adds +74.02 Da to the parent

protein mass.

RP-HPLC Retention Time Shift

The formamidine group is

cationic. The modified

peptide/protein will likely elute

earlier (more polar) or later

depending on the column

chemistry and ion-pairing

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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